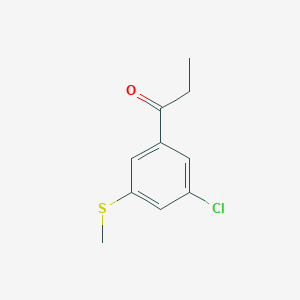

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one

Description

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with chlorine at the 3-position and a methylthio (-SMe) group at the 5-position, linked to a propan-1-one moiety. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methylthio) groups, which influence its electronic properties, solubility, and reactivity. Such aryl ketones are often synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions and serve as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(3-chloro-5-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

SKVAROHUPDBPJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)Cl)SC |

Origin of Product |

United States |

Biological Activity

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one, a compound with potential biological significance, has been the subject of various studies focusing on its cytotoxic and pharmacological properties. This article aims to compile and analyze the available research findings regarding its biological activity, particularly in relation to cancer cell lines and other therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a methylthio group, which may influence its biological interactions. The structural formula can be represented as follows:

Cytotoxic Activity

In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells using the MTT assay. The results demonstrated varying degrees of inhibition of cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treatment with the compound led to an increase in the sub-G1 phase population, suggesting apoptosis, particularly in wild-type p53 cells. Additionally, cell cycle analysis revealed significant G0/G1 and G2/M phase arrest at certain concentrations.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of various derivatives of this compound on MCF-7 cells. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

- Antiplasmodial Activity : Another investigation explored the antiplasmodial activity of similar compounds derived from the same chemical class, showing promising results against Plasmodium falciparum strains . This suggests that modifications in the structure can lead to enhanced biological activity beyond cytotoxicity.

Safety Profile

The selectivity index of this compound was assessed in comparison with standard chemotherapeutics. Preliminary data suggest a favorable safety profile, with lower toxicity towards non-cancerous cell lines compared to cancerous ones, indicating its potential as a therapeutic agent with minimized side effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly alter physical properties and reactivity. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions or catalytic couplings .

- Electron-donating groups (e.g., -SMe, -OH) : Improve solubility and stability but may reduce reaction rates in electrophilic aromatic substitutions .

- Heterocyclic analogs (e.g., thiophene derivatives) : Exhibit lower melting points and distinct electronic profiles due to aromatic heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.